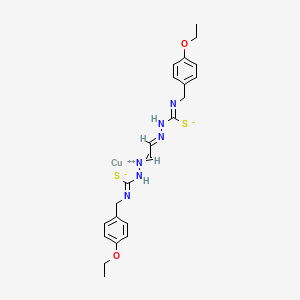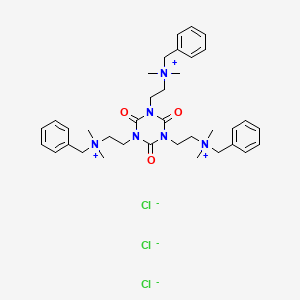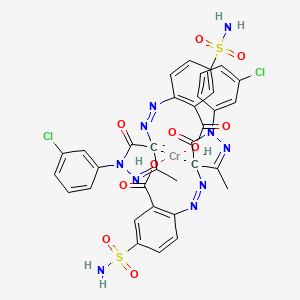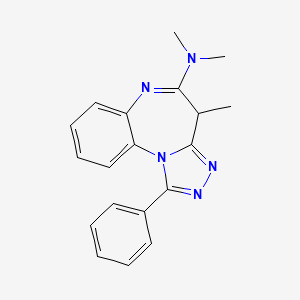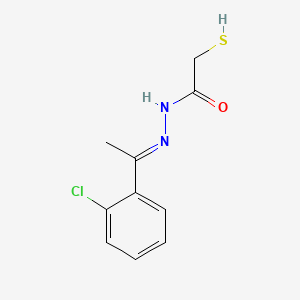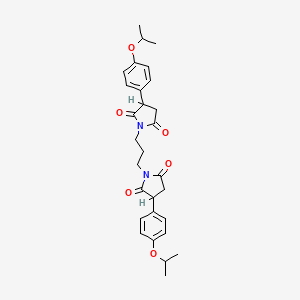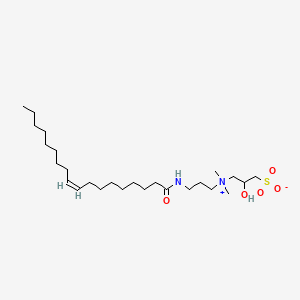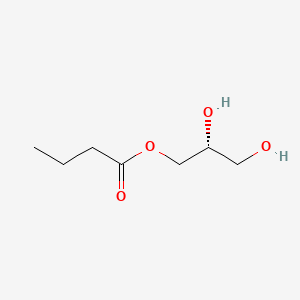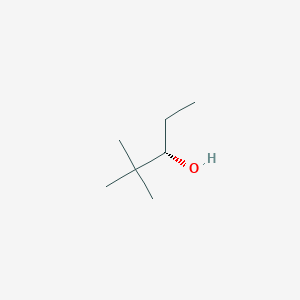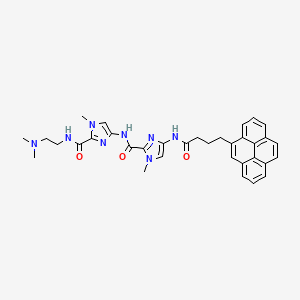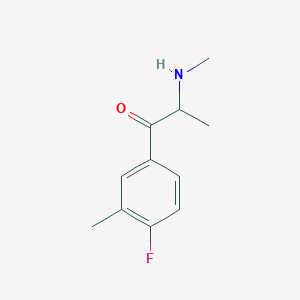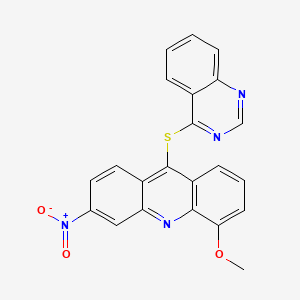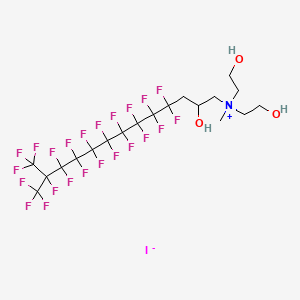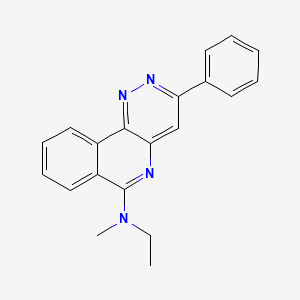
Pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- is a heterocyclic compound that belongs to the class of pyridazinoisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazine ring fused with an isoquinoline ring, and it is substituted with an ethylmethylamino group and a phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- can be achieved through various synthetic routes. One common method involves the autoxidation of 4-hydrazinylquinolin-2(1H)-ones. This process typically requires specific reaction conditions, including the use of IR and NMR (1H and 13C) spectroscopy, mass spectral data, and elemental analysis to confirm the structure of the synthesized compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts and reagents to ensure high yield and purity.
化学反応の分析
Types of Reactions
Pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridazinoisoquinolines.
科学的研究の応用
Pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds
作用機序
The mechanism of action of pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar heterocyclic structure and have been studied for their pharmacological activities.
Pyridazino[4,3-c]quinolines: These compounds are closely related and have been evaluated for their potential therapeutic applications.
Uniqueness
Pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- is unique due to its specific substitution pattern and the presence of both ethylmethylamino and phenyl groups
特性
CAS番号 |
96825-83-1 |
|---|---|
分子式 |
C20H18N4 |
分子量 |
314.4 g/mol |
IUPAC名 |
N-ethyl-N-methyl-3-phenylpyridazino[4,3-c]isoquinolin-6-amine |
InChI |
InChI=1S/C20H18N4/c1-3-24(2)20-16-12-8-7-11-15(16)19-18(21-20)13-17(22-23-19)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3 |
InChIキー |
CXPLOPJUAUESAD-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C1=NC2=CC(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


